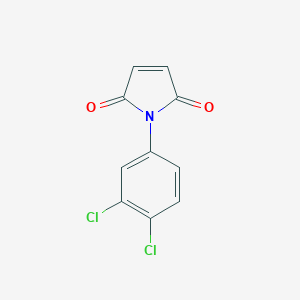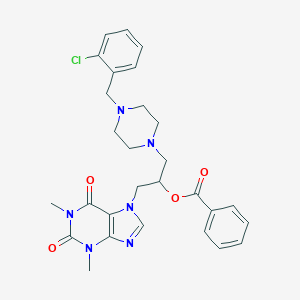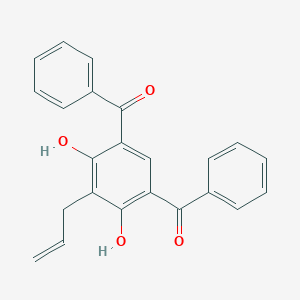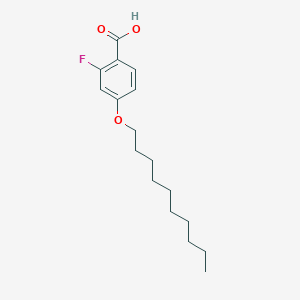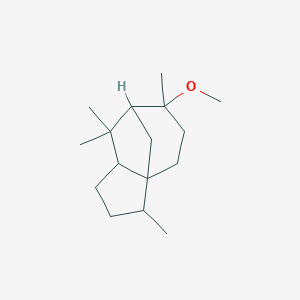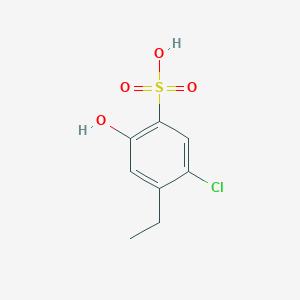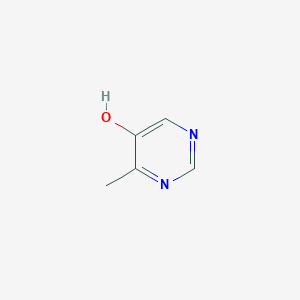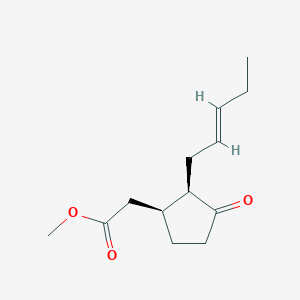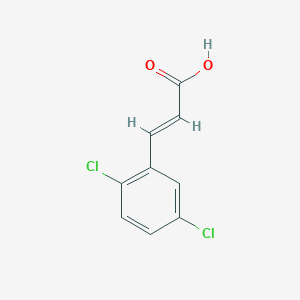![molecular formula C8H10F3N3S B010659 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine CAS No. 107507-53-9](/img/structure/B10659.png)
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves innovative approaches for efficiency and environmental friendliness. For instance, a study by Said et al. (2020) reported an eco-friendly microwave-assisted synthesis of a related 1,2,3-triazole compound through click cyclocondensation, demonstrating the role of microwave irradiation in accelerating reactions and emphasizing the significance of selecting appropriate catalysts and solvents for regioselective outcomes (Said et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds in this category is often elucidated through various spectroscopic and crystallographic techniques. Said et al. (2020) fully characterized their synthesized compound using IR, NMR, MS spectral data, and X-ray diffraction, highlighting the importance of these methods in determining the molecular conformation and structural features of complex molecules (Said et al., 2020).
Chemical Reactions and Properties
Compounds containing the piperazine and thiazole moieties are involved in various chemical reactions, showcasing their versatile chemical properties. The study by Said et al. (2020) exemplifies the use of click cyclocondensation reactions in synthesizing these compounds, a method that is crucial for creating substances with potential biological activities (Said et al., 2020).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting points, and crystalline structure, play a significant role in their application and effectiveness in various fields. The crystal structure analysis, as discussed by Said et al. (2020), provides insights into the compound's stability and potential interactions, which are crucial for its applications (Said et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for undergoing specific reactions, determine the compound's utility in synthesis and its biological activity. The efficient synthesis approach by Said et al. (2020), using microwave irradiation, underscores the importance of understanding these properties for developing new compounds (Said et al., 2020).
Scientific Research Applications
Anti-mycobacterial Activity
Piperazine derivatives have shown significant potential as building blocks in the development of anti-mycobacterial agents. Research highlights that piperazine, due to its privileged structure, has been an essential core in numerous drugs with diverse pharmacological activities. Notably, compounds containing piperazine have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underlines the importance of piperazine derivatives in addressing the global challenge of tuberculosis (TB) through the design of selective and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Metabolic Cytoprotection
Trimetazidine, a derivative of piperazine, is recognized for its cytoprotective action in the treatment of angina pectoris without major effects on haemodynamics or myocardial oxygen consumption. The metabolic mechanism of action of trimetazidine is a focus of research interest, as it offers insights into the therapeutic potential of piperazine derivatives beyond their conventional uses. This includes effects on myocardial energetic metabolism and reducing fatty acid utilization in favor of carbohydrates, highlighting the therapeutic versatility of piperazine derivatives in metabolic cytoprotection (Cargnoni et al., 1999).
Therapeutic and Diagnostic Applications
The piperazine structure is a key component in a wide array of therapeutic agents. It is found in drugs with various therapeutic uses, such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents, as well as in imaging agents. The versatility of the piperazine moiety, allowing for slight modifications to significantly alter the medicinal potential of resulting molecules, underscores its critical role in drug discovery and development. This versatility facilitates the exploration of piperazine-based molecules in the design of novel drugs for diverse diseases, suggesting a broad potential for therapeutic and diagnostic applications (Rathi et al., 2016).
Antidepressant Developments
Piperazine is notably prevalent in the structure of many marketed antidepressants, indicating its significant role in the development of novel antidepressants. The presence of a piperazine substructure is not just due to its favorable central nervous system (CNS) pharmacokinetic profile but also because it facilitates specific binding conformations essential for antidepressant efficacy. This highlights the critical analysis of the significance of the piperazine moiety in antidepressant development, including structure-activity relationship (SAR) studies that provide insights into the optimization of piperazine-based antidepressants (Kumar et al., 2021).
Safety And Hazards
- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).
- Precautionary Statements : P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501.
- Signal Word : Danger
- Safety Data Sheet : Link
Future Directions
Further research is needed to explore the pharmacological properties, potential therapeutic applications, and optimization of 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine. Investigating its interactions with biological targets and assessing its toxicity profile will be crucial for future development.
Please note that the information provided here is based on available data, and additional studies may yield more insights into this compound’s properties and applications1.
properties
IUPAC Name |
2-piperazin-1-yl-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3S/c9-8(10,11)6-5-15-7(13-6)14-3-1-12-2-4-14/h5,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUALTYNBYXZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CS2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548303 | |
| Record name | 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine | |
CAS RN |
107507-53-9 | |
| Record name | 1-[4-(Trifluoromethyl)-2-thiazolyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107507-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


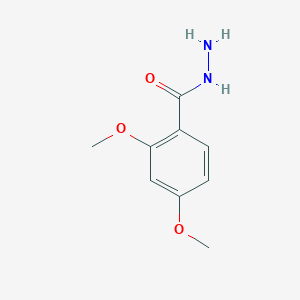
![(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-3H-purin-9-yl)pentoxycarbonylamino]pentanoic acid](/img/structure/B10584.png)
